molecular formula C17H35NaO3S B1260082 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt CAS No. 3282-85-7

6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt

Cat. No.: B1260082
CAS No.: 3282-85-7
M. Wt: 342.5 g/mol
InChI Key: FDXRTOSOKYPFJT-UHFFFAOYSA-M
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Description

6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt is a chemical compound with the molecular formula C17H36O4SNa. It is a derivative of 6-Tridecanol, 3,9-diethyl-, where the hydroxyl group is replaced by a hydrogen sulfate group, and it is neutralized with sodium. This compound is known for its surfactant properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt typically involves the sulfation of 6-Tridecanol, 3,9-diethyl-. The reaction is carried out by treating 6-Tridecanol, 3,9-diethyl- with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous sulfation processes. The alcohol is fed into a reactor where it reacts with sulfur trioxide gas. The resulting hydrogen sulfate ester is then neutralized with sodium hydroxide in a separate reactor. The product is then purified and concentrated to obtain the final compound.

Chemical Reactions Analysis

Types of Reactions

6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt can undergo various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to yield 6-Tridecanol, 3,9-diethyl- and sulfuric acid.

    Oxidation: It can be oxidized to form corresponding sulfonic acids.

    Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as alkyl halides or other electrophiles can be used.

Major Products Formed

    Hydrolysis: 6-Tridecanol, 3,9-diethyl- and sulfuric acid.

    Oxidation: Corresponding sulfonic acids.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between different phases. This property is particularly useful in emulsification processes, where it helps to stabilize mixtures of oil and water. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of micelles and other structures.

Comparison with Similar Compounds

Similar Compounds

    6-Tridecanol, 3,9-diethyl-: The parent alcohol from which the hydrogen sulfate derivative is synthesized.

    Sodium dodecyl sulfate: Another surfactant with similar properties but a different alkyl chain length.

    Sodium lauryl ether sulfate: A related compound with ether linkages in the alkyl chain.

Uniqueness

6-Tridecanol, 3,9-diethyl-, hydrogen sulfate, sodium salt is unique due to its specific alkyl chain structure and the presence of diethyl groups, which can influence its surfactant properties and interactions with other molecules. This makes it particularly useful in specialized applications where these properties are advantageous.

Properties

CAS No.

3282-85-7

Molecular Formula

C17H35NaO3S

Molecular Weight

342.5 g/mol

IUPAC Name

sodium;3,9-diethyltridecane-6-sulfonate

InChI

InChI=1S/C17H36O3S.Na/c1-5-9-10-16(8-4)12-14-17(21(18,19)20)13-11-15(6-2)7-3;/h15-17H,5-14H2,1-4H3,(H,18,19,20);/q;+1/p-1

InChI Key

FDXRTOSOKYPFJT-UHFFFAOYSA-M

SMILES

CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCC(CC)CCC(CCC(CC)CC)S(=O)(=O)[O-].[Na+]

Synonyms

tergitol 7

Origin of Product

United States

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